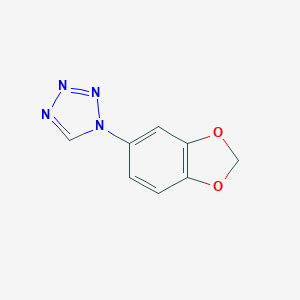

1-(1,3-benzodioxol-5-yl)-1H-tetrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c1-2-7-8(14-5-13-7)3-6(1)12-4-9-10-11-12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHORVHVFLLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320492 | |

| Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326874-59-3 | |

| Record name | 1-(1,3-benzodioxol-5-yl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Contextualization of 1 1,3 Benzodioxol 5 Yl 1h Tetrazole

Rationale for Research Focus on 1-(1,3-benzodioxol-5-yl)-1H-tetrazole

The scientific interest in this compound is predicated on the principle of molecular hybridization, wherein two or more pharmacophores are combined to create a new chemical entity with potentially enhanced or novel biological activities. The tetrazole ring is a well-regarded bioisostere of the carboxylic acid group, a common functional group in many biologically active compounds. nih.govnih.govnih.gov This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and a more favorable pharmacokinetic profile. nih.govnih.gov The 1,3-benzodioxole (B145889) moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a dioxole ring, is a key component of numerous natural products and synthetic compounds with a wide array of biological activities. google.com

The strategic combination of these two scaffolds in this compound suggests the potential for this compound to interact with biological targets in a manner that leverages the properties of both the tetrazole and the benzodioxole. Research into this specific molecule is therefore driven by the hypothesis that it may exhibit unique biological effects, potentially in areas where tetrazole and benzodioxole derivatives have individually shown promise, such as in the development of antimicrobial, anticancer, or anti-inflammatory agents.

Historical Perspective on Tetrazole Chemistry and Benzodioxole Moieties in Medicinal Chemistry

The journey of tetrazole chemistry began in 1885 with its discovery by Bladin. uni.lu However, it was not until the mid-20th century that the therapeutic potential of tetrazole-containing compounds started to be widely recognized. google.com A pivotal moment in the history of tetrazole chemistry was the realization of its utility as a bioisostere for the carboxylic acid group. nih.gov This discovery opened the door for its incorporation into a multitude of drug candidates to improve their pharmacological properties.

The 1,3-benzodioxole moiety, on the other hand, has a long history rooted in natural product chemistry. It is the core structure of compounds like safrole, found in sassafras oil, and piperine, the pungent compound in black pepper. The biological activities of these natural products spurred interest in the benzodioxole scaffold, leading to its exploration in synthetic medicinal chemistry.

The convergence of these two historical trajectories is embodied in compounds like this compound, which represent a modern approach to drug design that draws upon decades of research into the individual pharmacophores.

Significance of the Tetrazole and Benzodioxole Pharmacophores in Contemporary Chemical Biology

In modern chemical biology and drug discovery, both the tetrazole and benzodioxole pharmacophores continue to be of significant interest. The tetrazole ring is a feature of several marketed drugs, including the antihypertensive agent losartan (B1675146) and the antibiotic cefazolin. beilstein-journals.orgchemicalbook.com Its ability to participate in hydrogen bonding and its metabolic stability make it a valuable tool for medicinal chemists. nih.govsemanticscholar.org The versatility of tetrazole synthesis, including methods for creating 1,5-disubstituted derivatives, further enhances its utility. epo.org

The benzodioxole moiety is also present in a number of clinically used drugs and is a common structural feature in compounds investigated for their anticancer and neuroprotective effects. google.com Its rigid, planar structure can provide a well-defined scaffold for interaction with biological macromolecules. The study of this compound and its derivatives is therefore highly relevant to current efforts in drug discovery, as it offers the potential to create novel compounds with desirable pharmacological profiles.

Chemical and Physical Properties

The fundamental properties of this compound are presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-2H-tetrazole |

| PubChem CID | 723232 |

Data sourced from PubChem. nih.gov

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a general and widely applicable method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of an amine with an orthoformate and an azide (B81097) source. A plausible synthetic route for the target compound is outlined below.

General Synthetic Scheme:

A common method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide, often in the presence of a catalyst such as ytterbium triflate. organic-chemistry.org

Derivatization and Scaffold Functionalization of 1 1,3 Benzodioxol 5 Yl 1h Tetrazole

Strategies for Introducing Substituents onto the Tetrazole Ring

The N-alkylation of 5-substituted 1H-tetrazoles is a common strategy to produce 1,5- and 2,5-disubstituted derivatives. mdpi.comresearchgate.net When 1-(1,3-benzodioxol-5-yl)-1H-tetrazole is subjected to alkylation, the reaction can theoretically occur at the N-2, N-3, or N-4 positions of the tetrazole ring. However, due to the existing substituent at the N-1 position, alkylation will preferentially occur at the remaining nitrogen atoms, leading to the formation of quaternary tetrazolium salts.

In the broader context of 1H-tetrazoles, alkylation reactions typically yield a mixture of N-1 and N-2 isomers. rsc.org For instance, the reaction of a 5-substituted 1H-tetrazole with an alkylating agent like benzyl (B1604629) bromide in the presence of a base such as potassium carbonate (K2CO3) results in two separable regioisomers. mdpi.comresearchgate.net The ratio of these isomers is influenced by factors including the nature of the substituent on the tetrazole, the alkylating agent, and the reaction conditions. rsc.org A method involving the diazotization of aliphatic amines can also be used to generate an alkyl diazonium intermediate that acts as the alkylating agent, often preferentially forming the 2,5-disubstituted product. rsc.orgorganic-chemistry.org

Table 1: Representative N-Alkylation Reactions on Tetrazole Rings This table illustrates general N-alkylation principles on a related tetrazole scaffold, as direct examples for this compound are not detailed in the provided sources.

| Starting Tetrazole | Alkylating Agent | Product(s) | Research Finding |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and N-((2-benzyl-1H-tetrazol-5-yl)methyl)benzamide | Two regioisomers were formed and separated, with structures confirmed by NMR spectroscopy. mdpi.comresearchgate.net |

| 5-substituted 1H-tetrazoles | Aliphatic amines (via diazotization) | Preferential formation of 2,5-disubstituted tetrazoles | A new rationale based on the reaction mechanism (SN1 vs. SN2) was proposed to explain the observed regioselectivity. rsc.org |

Direct C-alkylation or C-arylation at the C-5 position of the pre-formed this compound ring is challenging due to the stability of the aromatic tetrazole system. C-H functionalization of tetrazoles is a less explored area compared to N-alkylation. nih.gov

Strategies for introducing substituents at the C-5 position typically involve building the tetrazole ring from a corresponding nitrile precursor that already contains the desired alkyl or aryl group. The most common method is the [3+2] cycloaddition of an azide (B81097) source (like sodium azide or trimethylsilyl (B98337) azide) to an appropriately substituted nitrile (R-CN). researchgate.net

However, recent advancements have demonstrated the feasibility of direct C-H functionalization on related scaffolds. For 5-alkyltetrazoles, a strategy involving α-metalation with a strong base (like n-butyllithium) followed by trapping with an electrophile has been developed. nih.gov Applying this concept to this compound would first require the synthesis of a C-5 alkyl derivative, which could then be further functionalized at the alpha-carbon of the alkyl chain. nih.gov

Modifications of the 1,3-Benzodioxole (B145889) Moiety in this compound Derivatives

The 1,3-benzodioxole ring system is an important pharmacophore and can be chemically modified to alter the molecule's properties. chemicalbook.com The benzene (B151609) ring of the benzodioxole moiety is susceptible to electrophilic aromatic substitution reactions. Functional groups such as nitro (-NO2), halogen (-Br, -Cl), or amino (-NH2) groups can be introduced onto the aromatic ring.

For example, nitration of the benzodioxole ring would likely occur at the position adjacent to the tetrazole-substituted carbon, directed by the electron-donating nature of the methylenedioxy bridge. Subsequent reduction of a nitro group would yield an amine, which serves as a versatile handle for further derivatization, such as amide bond formation or the synthesis of other heterocyclic rings. The compound 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is a known derivative, illustrating the feasibility of introducing substituents on this part of the scaffold. nih.gov

These modifications are used to create analogues with altered electronic, steric, and lipophilic properties. nih.gov For instance, conjugating 1,3-benzodioxole derivatives with other molecules has been explored as a strategy in drug design. nih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold with Other Heterocyclic Systems

Creating hybrid molecules by covalently linking the this compound scaffold with other heterocyclic systems is a prominent strategy in medicinal chemistry to develop compounds with potentially synergistic or novel activities. nih.gov This approach relies on having a reactive functional group on one of the scaffolds to serve as a point of attachment.

Common strategies include:

Multicomponent Reactions (MCRs): Reactions like the Ugi-azide reaction are highly efficient for creating complex molecules with high structural diversity in a single step. beilstein-journals.org A derivative of the benzodioxole tetrazole scaffold, for example, an aldehyde or an amine, could be used as a building block in an MCR to link it to other heterocyclic fragments. beilstein-journals.org

Click Chemistry: The Huisgen [3+2] cycloaddition is another powerful tool for linking molecular fragments. researchgate.net For instance, an azide-functionalized benzodioxole tetrazole could be "clicked" with an alkyne-containing heterocycle (or vice-versa) to form a stable triazole linker.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for forming carbon-carbon or carbon-heteroatom bonds. A halogenated derivative of the this compound could be coupled with a boronic acid or other organometallic derivative of another heterocycle.

Table 2: Examples of Heterocyclic Hybridization Strategies Involving Tetrazoles This table shows general strategies that could be adapted for the this compound scaffold.

| Heterocyclic Partner | Linkage Strategy | Resulting Hybrid System | Reference |

| Indole | Ugi-azide followed by Pd/Cu-catalyzed hetero-annulation | 1,5-disubstituted tetrazole-methanesulfonylindole hybrid | beilstein-journals.org |

| Pyrimidine | Multistep synthesis | Tetrazolopyrimidine derivatives | researchgate.net |

| Thiazolidinone | Knoevenagel condensation | Pyrroloquinolin-ylidene-thioxothiazolidinone | nih.gov |

| Thiodianiline | Huisgen-type [3+2] cycloaddition | Thioether-bridged bis-tetrazole | researchgate.net |

Combinatorial Chemistry and Library Generation Based on the this compound Framework

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of compounds, known as libraries. nih.govfortunejournals.com The this compound scaffold is well-suited for library generation due to the multiple points of diversification discussed previously.

A combinatorial library could be designed by systematically varying substituents at different positions on the scaffold:

R1 Variation (Benzodioxole Ring): A set of building blocks with different substituents (e.g., -H, -Cl, -F, -CH3, -OCH3) on the benzodioxole ring can be used. These can be prepared via electrophilic substitution on the parent ring system.

R2 Variation (Tetrazole C-5 Position): While direct C-5 substitution is difficult, a library can be built by starting with a diverse set of 5-substituted piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) derivatives. These aldehydes can be converted to nitriles and then to the corresponding C-5 substituted tetrazoles.

R3 Variation (Tetrazole Nitrogen): If a 5-substituted-1H-tetrazole is used as the core (with the benzodioxole attached at C-5), the N-1 and N-2 positions can be functionalized with a variety of alkyl or aryl groups using parallel synthesis techniques. rsc.orgorganic-chemistry.org

The synthesis can be performed using solid-phase synthesis, where the scaffold is attached to a resin, allowing for easy purification after each reaction step. fortunejournals.comresearchgate.net Alternatively, solution-phase parallel synthesis can be employed. nih.gov The resulting library of compounds can then be subjected to high-throughput screening to identify molecules with desired properties. nih.gov This systematic approach allows for the efficient exploration of the chemical space around the core scaffold.

Advanced Spectroscopic and Structural Elucidation of 1 1,3 Benzodioxol 5 Yl 1h Tetrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1-(1,3-benzodioxol-5-yl)-1H-tetrazole derivatives, both ¹H and ¹³C NMR provide critical information about the protons and carbons in the benzodioxole and tetrazole ring systems.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of a this compound derivative is expected to show distinct signals corresponding to the protons of the benzodioxole group, the tetrazole ring, and any substituents.

Tetrazole Proton: A characteristic singlet for the C-H proton of the tetrazole ring is anticipated at approximately 8.90–9.80 ppm. In some 1-substituted tetrazoles, this signal can be observed at around 9.75 ppm. researchgate.net

Benzodioxole Protons:

The two protons of the methylenedioxy group (-O-CH₂-O-) typically appear as a singlet at about 6.0-6.1 ppm.

The aromatic protons on the benzodioxole ring will present as a complex splitting pattern. Generally, one would expect to see a doublet, a doublet of doublets, and another doublet in the aromatic region (approximately 6.8-7.5 ppm), corresponding to the three protons on the substituted benzene (B151609) ring. For instance, in related 1,3-benzodioxole (B145889) structures, aromatic protons have been observed in this range. beilstein-journals.org

Substituent Protons: Any additional substituents on the tetrazole or benzodioxole rings will have their own characteristic chemical shifts and coupling patterns.

Table 1: Representative ¹H NMR Data for Related Tetrazole and Benzodioxole Structures

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1-Aryl-1H-tetrazole derivative | Tetrazole C-H | 9.75 | s | researchgate.net |

| 1,3-Benzodioxole derivative | -O-CH₂-O- | ~6.0 | s | beilstein-journals.org |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Tetrazole Carbon: The carbon atom of the tetrazole ring is expected to resonate in the range of 140-155 ppm, which is a typical region for carbons in five-membered nitrogen-containing heterocycles.

Benzodioxole Carbons:

The methylene (B1212753) carbon of the -O-CH₂-O- group typically appears at around 101-102 ppm.

The aromatic carbons of the benzodioxole ring will show signals in the range of 105-150 ppm. The two oxygen-bearing quaternary carbons will be the most deshielded, appearing further downfield.

Substituent Carbons: Carbons of any substituents will have their own characteristic chemical shifts.

Table 2: Representative ¹³C NMR Data for Related Tetrazole Structures

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-Phenyl-1H-tetrazole | Aromatic & Tetrazole C | 120.69 - 155.93 | researchgate.net |

Advanced NMR Techniques for Stereochemical Elucidation

For more complex derivatives of this compound, particularly those with stereocenters, advanced NMR techniques are crucial.

2D COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings, helping to assign protons on the aromatic ring and within substituent chains.

2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connectivity between the benzodioxole ring, the tetrazole ring, and any substituents, as well as for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of protons. For derivatives with restricted rotation or specific conformations, NOESY can help to elucidate the stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound derivatives would be expected to show the following characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the methylenedioxy group around 2900-3000 cm⁻¹.

C=C Aromatic Ring Stretching: Several bands in the 1450-1600 cm⁻¹ region. A related 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one showed a C=C aromatic stretch at 1581 and 1496 cm⁻¹. pnrjournal.com

Tetrazole Ring Vibrations: The tetrazole ring exhibits characteristic stretching and bending vibrations. N=N stretching vibrations are typically observed in the 1300-1400 cm⁻¹ range. Other characteristic peaks for tetrazole groups can be found between 1340-1640 cm⁻¹ and 900-1200 cm⁻¹.

C-O-C Stretching: Strong bands from the ether linkages of the benzodioxole ring, typically in the 1000-1300 cm⁻¹ region. For example, a derivative of 1,3-benzodioxole showed C-O-C stretches at 1239 and 1027 cm⁻¹. beilstein-journals.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Weak-Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2900 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Tetrazole Ring (N=N, C=N) | 1300 - 1640 | Medium-Strong |

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₈H₆N₄O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Key fragmentation pathways would likely involve the loss of N₂ from the tetrazole ring and cleavage of the benzodioxole moiety. For instance, a high-resolution mass spectrum for a 1,3-benzodioxole derivative with the formula C₁₇H₁₄N₄O₂Na showed a calculated m/z of 345.1015 for the [M+Na]⁺ ion, with a found value of 345.1009, confirming its elemental composition. beilstein-journals.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one |

| 5-Phenyl-1H-tetrazole |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information on the molecular geometry, conformation, and intermolecular interactions of this compound.

If a suitable single crystal of the compound were analyzed, the resulting data would allow for the determination of key structural parameters. These include the precise bond lengths and angles of both the tetrazole and the 1,3-benzodioxol ring systems. The planarity of these rings could be definitively established. For instance, in many tetrazole derivatives, the five-membered tetrazole ring is nearly planar. Similarly, the benzodioxole group's geometry, which can adopt a slight envelope conformation, would be precisely defined. pnrjournal.com

Furthermore, X-ray analysis would reveal the nature of intermolecular interactions that govern the crystal packing. These non-covalent interactions, such as hydrogen bonds (if any), π-π stacking between aromatic and heterocyclic rings, and other van der Waals forces, are fundamental to the solid-state properties of the material. In a related compound, 1-(1,3-Benzodioxol-5-yl)ethanone, weak intermolecular C-H⋯O hydrogen bonds and π-π interactions were observed to be significant in the crystal packing. pnrjournal.com

Table 1: Representative Crystallographic Data for a Hypothetical 1-Aryl-1H-Tetrazole Derivative (Note: This table is illustrative and not actual data for this compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.123 |

| c (Å) | 12.456 |

| β (°) | 98.76 |

| Volume (ų) | 1065.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.485 |

| Dihedral Angle (Tetrazole/Phenyl) (°) | 45.2 |

Vibrational Spectroscopy Applications for Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups and conformational characteristics of molecules. For this compound, these methods would provide a detailed fingerprint of its vibrational modes.

FT-IR and Raman spectra are complementary. FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, with polar bonds typically showing strong absorptions. Raman spectroscopy measures the inelastic scattering of monochromatic light, with non-polar bonds and symmetric vibrations often yielding strong signals.

The analysis of this compound would involve identifying characteristic peaks for its constituent parts:

Tetrazole Ring: The tetrazole ring exhibits several characteristic vibrations. These include N-N and C=N stretching vibrations, as well as ring breathing and deformation modes. In various substituted tetrazoles, bands in the regions of 1200-1500 cm⁻¹ are often associated with these ring vibrations. rsc.org Specifically, N=N stretching vibrations can appear around 1330 cm⁻¹. researchgate.net

Benzodioxole Group: The 1,3-benzodioxole moiety has distinct vibrational signatures. The C-O-C asymmetric and symmetric stretching vibrations of the dioxole ring are typically observed in the fingerprint region, often between 900 and 1250 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1400-1600 cm⁻¹ region.

Linkage Vibrations: The C-N bond linking the benzodioxole and tetrazole rings would also have a characteristic stretching frequency, providing insight into the bond strength and electronic environment.

By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed assignment of each vibrational band can be achieved. This correlative analysis allows for a deeper understanding of the molecule's conformational state in the gas phase (calculated) and solid or solution phase (experimental). rsc.org

Table 2: Representative FT-IR Vibrational Frequencies for Phenyl and Tetrazole Moieties (Note: This table is a generalized representation based on data from various tetrazole derivatives and is not specific to this compound)

| Wavenumber (cm⁻¹) | Assignment | Source Moiety |

| > 3000 | Aromatic C-H Stretch | Benzodioxole |

| 2850 - 2950 | Aliphatic C-H Stretch (-CH₂-) | Benzodioxole |

| ~1610, ~1500 | Aromatic C=C Stretch | Benzodioxole |

| 1400 - 1500 | Tetrazole Ring Stretching (N=N, C=N) | Tetrazole |

| 1200 - 1300 | C-N Stretch, Tetrazole Ring Modes | Tetrazole/Linkage |

| 1000 - 1250 | C-O-C Asymmetric & Symmetric Stretch | Benzodioxole |

| < 900 | C-H Out-of-Plane Bending | Benzodioxole |

Computational Chemistry and Molecular Modeling of 1 1,3 Benzodioxol 5 Yl 1h Tetrazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. For 1-(1,3-benzodioxol-5-yl)-1H-tetrazole, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. A theoretical study on a structurally related compound, 5-(4-chlorophenyl)-1H-tetrazole, utilized the B3LYP/6-311++G(d,p) level of theory to obtain its ground-state geometry. researchgate.net Similar calculations for this compound would likely reveal a largely planar conformation, with the benzodioxole and tetrazole ring systems being nearly coplanar to maximize π-conjugation. nih.gov

A crucial aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a relatively large HOMO-LUMO gap of approximately 4.458 eV was indicative of high electronic stability. nih.gov Similar analysis for this compound would provide valuable information on its reactivity profile.

Table 1: Representative Data from DFT Calculations on a Related Tetrazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | - | researchgate.net |

| LUMO Energy | - | researchgate.net |

| Energy Gap (ΔE) | - | researchgate.net |

| Dipole Moment | - | researchgate.net |

Note: Specific values for this compound would require dedicated DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. researchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the benzodioxole moiety, highlighting these as potential sites for hydrogen bond acceptance. trdizin.gov.tr Conversely, the hydrogen atoms of the aromatic and methylene (B1212753) groups would exhibit positive potential, making them potential hydrogen bond donors. trdizin.gov.tr A study on spiro[benzo[b]thiophene-dioxolane] derivatives showed negative potential regions over oxygen and nitrogen atoms, which is consistent with what would be expected for the title compound. trdizin.gov.tr Understanding the MEP is crucial for predicting how the molecule might interact with biological targets. trdizin.gov.tr

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

The first step in molecular docking is to identify and characterize the binding site of the target protein. This can be done based on the location of a known co-crystallized ligand or by using algorithms that predict potential binding pockets on the protein surface. For this compound, potential protein targets could include those known to be modulated by other tetrazole or benzodioxole-containing compounds. For example, a study on 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives investigated their binding to tubulin, a protein involved in cell proliferation, making it a plausible target for anticancer drug design. nih.gov Another study focused on 1,3,5-trisubstituted-1H-pyrazoles as inhibitors of the Bcl-2 protein, an important anti-apoptotic target in cancer. rsc.org

Once a target is selected, the binding site analysis involves identifying the key amino acid residues that can form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For instance, in the docking of pyrazole (B372694) derivatives to Bcl-2, the grid box for docking was centered on the position of the co-crystallized ligand to define the binding site. rsc.org

Molecular docking simulations generate multiple possible binding poses of the ligand within the receptor's active site. These poses are then scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction.

For this compound, docking studies would predict the specific interactions it forms with the amino acid residues of a target protein. For example, the nitrogen atoms of the tetrazole ring could act as hydrogen bond acceptors with donor residues like serine or arginine in the binding pocket. The benzodioxole ring system could engage in hydrophobic interactions and π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. A study on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists of the estrogen-related receptor α (ERRα) highlighted the importance of interactions with a hydrophobic interlayer composed of Phe328 and Phe495 for binding affinity. nih.gov

Table 2: Representative Molecular Docking Results for a Tetrazole Derivative

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazole Derivative | Bcl-2 | - | - | rsc.org |

| Triazole Derivative | ERRα | - | Ser325, Phe328, Phe495 | nih.gov |

Note: Specific binding affinities and interacting residues for this compound would depend on the chosen protein target and the docking software used.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for exploring the conformational landscape of a ligand and its complex with a receptor, providing insights into the stability of binding modes and the flexibility of the system.

For this compound, MD simulations can be performed on the free ligand to understand its conformational preferences in different solvent environments. More importantly, MD simulations of the ligand-protein complex, starting from a docked pose, can be used to assess the stability of the predicted binding mode. During the simulation, one can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or if the ligand dissociates.

Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can provide a more accurate estimation of binding affinity than docking scores alone. A study on triazole-based ERRα inverse agonists used MD simulations to analyze the binding free energy and found a positive correlation with the biological activity. nih.gov The simulations also revealed conformational changes in the receptor upon ligand binding, such as the flipping of a key glutamic acid residue, which provided a deeper understanding of the mechanism of action. nih.gov Such detailed analysis for this compound would be invaluable for rational drug design. The Automated Topology Builder (ATB) and Repository provides pre-calculated molecular dynamics topology files for this compound, which can facilitate such simulations. uq.edu.au

Tautomerism and Isomerism in Tetrazole Systems via Computational Methods

Computational methodologies, particularly Density Functional Theory (DFT), have become instrumental in understanding the complex tautomeric and isomeric behavior of tetrazole derivatives. For a given substituted tetrazole, several tautomeric forms can exist, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the tetrazole ring. Additionally, rotational isomers (conformers) may arise from the rotation around the single bond connecting the substituent to the tetrazole ring.

Theoretical calculations typically involve geometry optimization of all possible isomers to locate the energy minima on the potential energy surface. Subsequent frequency calculations are performed to confirm that these structures are true minima and to obtain thermodynamic data such as zero-point vibrational energies, enthalpies, and Gibbs free energies. The relative energies of the different tautomers and isomers are then used to predict their relative populations at a given temperature.

For instance, in studies of other aryl-substituted tetrazoles, it has been computationally demonstrated that the relative stability of the 1H- and 2H-tautomers can be influenced by the electronic nature of the substituent on the aryl ring. Electron-donating or electron-withdrawing groups can differentially stabilize or destabilize the respective tautomers. Furthermore, the presence of intramolecular hydrogen bonds or steric interactions can play a crucial role in determining the most stable conformation.

However, in the specific case of This compound , there is a notable absence of published computational studies. Consequently, no data is available to populate a table of relative energies, dipole moments, or other quantum chemical descriptors for its potential tautomers and isomers. Such a study would be necessary to definitively characterize its tautomeric and conformational preferences.

Investigation of Biological Activities and Mechanistic Insights for 1 1,3 Benzodioxol 5 Yl 1h Tetrazole Analogues in Vitro Focus

In Vitro Studies on Antimicrobial Activity

Analogues combining the tetrazole ring with other heterocyclic or functional groups have demonstrated a wide range of antimicrobial effects. isfcppharmaspire.com Studies have explored their efficacy against various bacterial and fungal pathogens, and some derivatives show promise as antiviral agents. isfcppharmaspire.comresearchgate.net

The antibacterial potential of tetrazole derivatives has been widely reported, with various analogues showing activity against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com Hybrid molecules that pair the tetrazole ring with other structures like imides or benzotriazoles have yielded compounds with significant antibacterial properties. nih.govnih.gov

Research into imide-tetrazole hybrids has identified compounds with potent antimicrobial activity. nih.gov For instance, certain 2-((1-aryl-1H-tetrazol-5-yl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have shown minimal inhibitory concentration (MIC) values in the low microgram range against both standard and clinical bacterial strains, in some cases exceeding the activity of the reference antibiotic, Ciprofloxacin. nih.gov The mechanism for these compounds is suggested to involve the inhibition of bacterial DNA topoisomerase IV and gyrase. nih.gov Similarly, peptidyl derivatives containing the 1,3-benzodioxole (B145889) system have been noted to affect the growth of certain organisms, including Bacillus subtilis. nih.gov Other studies on tetrazole-based N-Mannich bases revealed a derivative, 1b , that was highly active against Enterococcus faecalis with an MIC of 8 µg/mL. nih.gov

| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Imide-tetrazole hybrids (Compounds 1, 2, 3) | Gram-positive strains | 0.8 - 3.2 | nih.gov |

| Gram-negative strains | 0.8 - 3.2 | nih.gov | |

| Clinical strains | 0.8 - 3.2 | nih.gov | |

| Compound 1b (a tetrazole N-Mannich base) | Enterococcus faecalis | 8 | nih.gov |

The tetrazole scaffold is also a component of compounds investigated for antifungal properties. nih.gov Studies on tetrazole N-Mannich base derivatives have shown that these compounds can be effective against pathogenic fungi. nih.gov Specifically, compound 1b was found to be very active against Candida albicans, with a minimal inhibitory concentration (MIC) of 0.25 µg/mL, while compound 1e showed notable activity against Microsporum audouinii with an MIC of 8 µg/mL. nih.gov These activities were comparable to the standard antifungal drug clotrimazole. nih.gov Other research has also highlighted the antifungal potential of benzotriazole (B28993) derivatives containing a tetrazole moiety. nih.gov

| Compound | Fungal Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 1b | Candida albicans | 0.25 | nih.gov |

| Compound 1e | Microsporum audouinii | 8 | nih.gov |

The tetrazole moiety has been identified as a promising pharmacophore for developing agents against various viruses, including HIV and influenza. researchgate.netbohrium.comasianpubs.org The incorporation of a 1,3-benzodioxole group into antiviral scaffolds has been explored as a strategy to improve activity and toxicity profiles. nih.gov

In studies targeting the HIV-1 gp120 protein, a 1,3-benzodioxolyl pyrrole-based inhibitor, NBD-14110 , demonstrated improved antiviral activity and a better selectivity index compared to control compounds. nih.gov This suggests that the bulky 1,3-benzodioxole group is well-tolerated in the binding site and can enhance the therapeutic profile. nih.gov Other research has focused on tetrazole derivatives against the influenza A virus. researchgate.netmdpi.com For example, 2-adamantyl-5-aryltetrazoles showed moderate inhibitory activity against the H1N1 subtype. researchgate.net The antiviral activity of these compounds is sensitive to the nature and position of substituents on both the tetrazole and other associated rings. mdpi.com

| Compound | Assay Type | Antiviral Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| NBD-14110 | Single-cycle assay | Improved vs. control | ~1.7-fold improvement vs. control | 2-3-fold increase vs. control | nih.gov |

| Multi-cycle assay | Improved vs. control |

In Vitro Anticancer and Antiproliferative Investigations

Analogues of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole have been evaluated for their potential as anticancer agents, with studies revealing mechanisms that include cytotoxicity against various cancer cell lines, induction of apoptosis, and modulation of the cell cycle. nih.govnih.gov

Derivatives containing the tetrazole ring have shown significant antiproliferative activity across a diverse panel of human cancer cell lines. scirp.orgnih.govnih.gov For example, 3-(1H-tetrazol-5-yl)-β-carbolines were identified as highly active compounds, with IC₅₀ values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines HCT116 and HT29. nih.gov One of these derivatives also showed high selectivity for cancer cells over normal colon fibroblasts and demonstrated potent activity against pancreatic (PANC-1), melanoma (A375), liver (HEPG2), and breast (MCF-7) cancer cell lines. nih.gov

Similarly, 3-(tetrazol-5-yl)-2-iminocoumarin derivatives were tested against six tumor cell lines, with one compound showing a marked effect on HCT116 cells with an IC₅₀ of 15 µM. scirp.org Other tetrazole derivatives synthesized via N-Mannich base condensation were particularly effective against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines. nih.gov Furthermore, a quinazoline (B50416) derivative incorporating a 5-chloro-1,3-benzodioxole (B1345674) moiety, AZD0530 , was developed as a potent dual-specific c-Src/Abl kinase inhibitor with low nanomolar activity. nih.gov

| Compound Class/Name | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116 (Colorectal) | IC₅₀ | 3.3 - 9.6 µM | nih.gov |

| HT29 (Colorectal) | IC₅₀ | 3.3 - 9.6 µM | nih.gov | |

| PANC-1, A375, HEPG2, MCF-7 | IC₅₀ | < 8 µM | nih.gov | |

| 3-(tetrazol-5-yl)-2-iminocoumarin (Compound 5e) | HCT116 (Colorectal) | IC₅₀ | 15 µM | scirp.org |

| Tetrazole N-Mannich bases (Compounds 2a, 2b) | MCF-7 (Breast) | GI₅₀ | 5.2 µM (for 2a) | nih.gov |

| HeLa (Cervical) | GI₅₀ | 8.1 µM (for 2a) | nih.gov | |

| HepG2 (Liver) | GI₅₀ | 5.4 µM (for 2b) | nih.gov | |

| AZD0530 | c-Src/Abl Kinase | IC₅₀ | Low nanomolar | nih.gov |

A key mechanism underlying the anticancer effect of many tetrazole analogues is the induction of programmed cell death, or apoptosis, and interference with the normal progression of the cell cycle. nih.govnih.gov

Studies on pyrazolo[4,3-e]tetrazolo[4,5-b] researchgate.netnih.govresearchgate.nettriazine sulfonamide derivatives in DLD-1 and HT-29 colorectal cancer cells showed that they induce apoptosis by activating caspase-8 and decreasing the mitochondrial membrane potential. mdpi.com One derivative, MM137 , was a particularly significant inducer of apoptosis, affecting 68.6% of DLD-1 cells and 38.1% of HT-29 cells after 24 hours of incubation. mdpi.com The antiproliferative activity of 3-(1H-tetrazol-5-yl)-β-carbolines has also been associated with apoptotic cell death, which appears to occur through a p53-independent pathway. nih.gov

Other tetrazole derivatives have been shown to function as tubulin polymerization inhibitors. nih.gov These compounds disrupt the formation of the microtubule network, leading to cell cycle arrest at the G2/M phase, which is followed by the induction of apoptosis. nih.gov Similarly, certain benzotriazole-acrylonitrile derivatives cause cell blockage in the G2/M phase of the cell cycle. researchgate.net

| Compound Class | Mechanism | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[4,5-b] researchgate.netnih.govresearchgate.nettriazine sulfonamides | Apoptosis Induction | DLD-1, HT-29 (Colorectal) | Activation of caspase-8; decrease in mitochondrial membrane potential. Up to 68.6% apoptotic cells. | mdpi.com |

| 3-(1H-tetrazol-5-yl)-β-carbolines | Apoptosis Induction | Colorectal cancer cells | Induces apoptosis via a p53-independent pathway. | nih.gov |

| 5-pyridyl-tetrazol-1-yl-indole derivatives | Cell Cycle Modulation & Apoptosis | Glioblastoma, HeLa | Inhibits tubulin polymerization, causing G2/M phase arrest followed by apoptosis. | nih.gov |

| Benzotriazole-acrylonitrile derivatives | Cell Cycle Modulation | Not specified | Causes cell blockage in the G2/M phase. | researchgate.net |

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a validated strategy in cancer therapy. Analogues featuring the tetrazole ring have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov These agents typically function as microtubule destabilizers by interacting with the colchicine-binding site on β-tubulin, which leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govnih.gov

A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers, with compound 6-31 showing significant potency against various cancer cell lines. nih.gov Similarly, tetrazole-isoxazoline hybrids have been synthesized and found to exhibit profound cytotoxicity, with compounds 4h and 4i being prominent examples that induce apoptosis through tubulin polymerization inhibition. vnu.edu.vn Molecular docking studies confirmed that the trimethoxy ring of these compounds occupies the colchicine (B1669291) binding site. vnu.edu.vn

The inhibitory concentration (IC₅₀) values demonstrate the potency of these tetrazole analogues. For instance, one study reported a 1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole analogue with IC₅₀ values at the nanomolar level. nih.gov Another class of benzimidazole (B57391) derivatives, designed as tubulin inhibitors, also showed significant activity. nih.gov

| Compound Class | Example Compound(s) | Tubulin Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tetrazole-isoxazoline hybrids | 4h, 4i | Not specified in text | vnu.edu.vn |

| Benzimidazole derivatives | 7n | 5.05 ± 0.13 | nih.gov |

Inhibition of Cancer-Related Enzymes and Receptors (e.g., PRMT1, EGFR)

Protein Arginine Methyltransferase 1 (PRMT1) Inhibition The dysregulation of PRMT1, an enzyme that catalyzes protein arginine methylation, is implicated in various cancers, making it a key therapeutic target. nih.gov A series of 1-substituted 1H-tetrazole derivatives have been specifically designed and synthesized to target the substrate arginine-binding site on PRMT1. nih.govresearchgate.net

In one study, five compounds from this series showed significant inhibitory effects. nih.gov The most potent inhibitor, compound 9a , displayed a non-competitive inhibition pattern and demonstrated strong selectivity for PRMT1 over PRMT5. nih.govresearchgate.net This compound was found to down-regulate the canonical Wnt/β-catenin signaling pathway, highlighting its potential as a lead compound for further development. nih.govresearchgate.net Other furan-based derivatives with a tetrazole moiety also exhibited potent PRMT1 inhibition. nih.gov

| Compound ID | PRMT1 Inhibition IC₅₀ (µM) | PRMT5 Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9a | 3.58 ± 0.31 | > 100 | nih.gov |

| 9f | 15.7 ± 1.15 | > 100 | nih.gov |

| 16c | 11.4 ± 0.98 | > 100 | nih.gov |

| 18a | 20.3 ± 1.26 | > 100 | nih.gov |

| 18e | 24.5 ± 1.33 | > 100 | nih.gov |

| 1p | 1.49 ± 0.47 | Not specified | nih.gov |

| 1r (WCJ-394) | 1.21 ± 0.11 | Not specified | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition Within the scope of the reviewed scientific literature, there is no direct evidence reported for the inhibitory activity of this compound analogues against the Epidermal Growth Factor Receptor (EGFR).

Modulation of Gene Expression (e.g., CD44, BRAC, BAX)

Based on a review of available scientific literature, there is no direct evidence that this compound or its close analogues modulate the gene expression of CD44, BRCA1, or BAX. While these genes are critical in cancer progression, studies specifically linking them to this class of tetrazole compounds are not prominent.

CD44: CD44 is a cell surface glycoprotein (B1211001) involved in cell migration and adhesion and is widely used as a cancer stem cell (CSC) marker. nih.govmdpi.com Its expression can be influenced by various signaling pathways and microRNAs, and interactions with its ligand, hyaluronic acid, can activate Nanog and Stat-3-mediated gene expression, contributing to multidrug resistance. mdpi.comepa.gov

BRCA1: The BRCA1 gene is a tumor suppressor, and mutations in it increase the risk of hereditary breast and ovarian cancer. nih.govnih.gov BRCA1 inhibits the activity of the estrogen receptor α (ERα), and the development of "BRCA1 mimetics" that mimic this tumor-suppressing function is an area of therapeutic research. nih.gov

BAX: The BAX gene encodes a pro-apoptotic protein that is a key regulator of cell death. nih.gov The tumor suppressor p53 is a known regulator of BAX gene expression both in vitro and in vivo. nih.gov

Enzyme Inhibition and Receptor Modulation (Beyond Cancer)

Inhibition of Alpha-Synuclein Amyloid Formation

The aggregation of the α-synuclein protein into amyloid fibrils is a hallmark of neurodegenerative disorders such as Parkinson's disease. Preventing this aggregation is a promising therapeutic strategy. While no studies were found that specifically investigate this compound analogues for this activity, research on other small molecules demonstrates the potential for this type of intervention. Various compounds, including peptides and minimalistic organic molecules, have been shown to inhibit the formation of α-synuclein fibrils and reduce their associated toxicity in vitro. dergipark.org.tr These inhibitors can act by interfering with the early stages of oligomer formation or by disassembling mature fibrils. researchgate.net

Cholinesterase Inhibition

Inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary approach for treating Alzheimer's disease. vnu.edu.vnresearchgate.net The tetrazole scaffold has been incorporated into novel compounds designed as cholinesterase inhibitors. dergipark.org.trnih.gov

In a study of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(substituted phenyl) ethanone (B97240) derivatives, several compounds demonstrated inhibitory activity against AChE. dergipark.org.tr The activity was found to be dependent on the substitution on the phenyl ring. For example, a compound with a 3-methyl phenyl substitution (Compound 2 ) and one with a 3-chloro phenyl substitution (Compound 3 ) were the most active in the series. dergipark.org.tr Another study on derivatives with a (pyridin-2-yl)tetrazole scaffold also reported inhibitory activity against AChE, with one amide-containing compound (Substance IV ) showing the highest inhibition in its series. vnu.edu.vnresearchgate.net

| Compound ID | Concentration (mM) | AChE Inhibition (%) | Reference |

|---|---|---|---|

| Compound 2 (3-methyl phenyl) | 1 | 29.56 | dergipark.org.tr |

| 0.1 | 14.53 | ||

| Compound 3 (3-chloro phenyl) | 1 | 24.38 | dergipark.org.tr |

| 0.1 | 12.96 | ||

| Compound 5 (4-chloro phenyl) | 1 | 17.71 | dergipark.org.tr |

| 0.1 | 4.69 | ||

| Substance IV (amide) | 0.075 | 23.7 | vnu.edu.vnresearchgate.net |

General Enzyme Mimicry and Binding

The structural features of this compound analogues lend themselves to broad interactions with biological systems.

Bioisosterism of the Tetrazole Ring: The tetrazole ring is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group. dergipark.org.trvnu.edu.vnresearchgate.net This means it has a similar size and acidity, allowing it to mimic the interactions of a carboxylate group with enzyme active sites, but it is more resistant to metabolic degradation. dergipark.org.tr This property is a key principle in the design of tetrazole-containing drugs.

Enzyme Interactions of the Benzodioxole Moiety: The 1,3-benzodioxole (or methylenedioxyphenyl) group is a well-known pharmacophore present in many biologically active compounds. It is known to interact with a variety of enzymes, most notably cytochrome P-450, where it can act as an inhibitor. nih.govnih.gov This interaction forms the basis for its use in certain synergistic formulations. The ability of this moiety to bind to and modulate enzyme activity contributes to the biological profiles of its derivatives. nih.gov

Other Investigated Biological Activities (In Vitro)

Beyond the primary research areas, analogues of this compound, which combine the benzodioxole and tetrazole pharmacophores, have been explored for a variety of other potential therapeutic applications. These investigations, focused on in vitro models, have revealed promising activities in the realms of inflammation, parasitic diseases, and cardiovascular and metabolic disorders.

Anti-inflammatory and Antinociceptive Activities

The anti-inflammatory and pain-reducing potential of tetrazole-containing compounds has been a subject of significant research interest. The tetrazole ring is often considered a bioisostere of the carboxylic acid group present in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A series of novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d] researchgate.netnih.govsrce.hrtriazoles, which feature a benzotriazole moiety structurally similar to the 1,3-benzodioxole ring, were synthesized and evaluated for their antinociceptive and anti-inflammatory properties. srce.hr In an in vivo acetic acid-induced writhing test, which assesses peripheral antinociceptive activity, two compounds in particular demonstrated significant effects. srce.hr Similarly, in the carrageenan-induced paw edema model of inflammation, other derivatives from the same series showed superior anti-inflammatory activity compared to other synthesized compounds. srce.hr

Further studies on other tetrazole derivatives have provided mechanistic insights. A novel series of 1,5-diaryl-substituted tetrazole derivatives were evaluated for their in vitro inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. All the tested tetrazoles displayed inhibitory concentration (IC₅₀) values for COX-1 ranging from 0.42 to 8.1 µM and for COX-2 from 2.0 to 200 µM. nih.gov

A newly synthesized pyrazole (B372694) derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has also been investigated for its anti-inflammatory and analgesic effects. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Tetrazole Analogues

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| 1,5-Diaryl-substituted tetrazoles | Cyclooxygenase (COX-1 and COX-2) Inhibition | Showed IC₅₀ values ranging from 0.42 to 8.1 µM for COX-1 and 2.0 to 200 µM for COX-2. | nih.gov |

| 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d] researchgate.netnih.govsrce.hrtriazoles | Carrageenan-induced paw edema (in vivo) | Specific derivatives exhibited superior anti-inflammatory activity. | srce.hr |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Inflammatory models | Demonstrated anti-inflammatory and analgesic effects. | researchgate.net |

Anti-parasitic Activity (e.g., Trypanocidal)

The structural motifs of benzodioxole and tetrazole have independently shown promise in the development of anti-parasitic agents. The 1,3-benzodioxole ring is a component of several natural and synthetic compounds with activity against various parasites. nih.gov Similarly, the tetrazole ring is a key feature in many compounds investigated for diseases like leishmaniasis and trypanosomiasis. nih.gov

A series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity against Leishmania braziliensis and Leishmania amazonensis promastigotes. The cytotoxicity of these compounds was also assessed on RAW 264.7 cell lines. Among the tested compounds, the 3-chlorophenyl and 3,4-dichlorophenyl substituted tetrazoles were the most potent against L. braziliensis promastigotes, with IC₅₀ values of 15 ± 0.14 µM and 26 ± 0.09 µM, respectively, after 24 hours of incubation. These compounds were found to be less cytotoxic than the reference drug pentamidine. nih.gov

Other research has focused on the trypanocidal activity of various heterocyclic compounds. While not direct analogues of this compound, these studies highlight the potential of related structures. For instance, nitroimidazole derivatives have shown remarkable in vitro activities against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net One derivative, 4(5)-bromo-1-(4-cianophenacyl)-2-methyl-5(4)-nitroimidazole, exhibited an IC₅₀ value of 1.15 µg/mL. researchgate.net Additionally, a benzofuroxan (B160326) derivative demonstrated in vitro trypanocidal activity at various concentrations. nih.gov

Table 2: In Vitro Anti-parasitic Activity of Tetrazole Analogues

| Compound Class | Parasite | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-(1-(3-chlorophenyl)-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | Leishmania braziliensis | 15 ± 0.14 µM | nih.gov |

| 5-(1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | Leishmania braziliensis | 26 ± 0.09 µM | nih.gov |

| 4(5)-bromo-1-(4-cianophenacyl)-2-methyl-5(4)-nitroimidazole | Trypanosoma cruzi | 1.15 µg/mL | researchgate.net |

Cardiovascular and Metabolic Effects (e.g., Anti-atherogenic, Diuretic, Cholesterol-lowering)

Derivatives containing the tetrazole or benzodioxole moiety have been investigated for their effects on the cardiovascular and metabolic systems. The tetrazole heterocycle is a key component in a number of drugs with hypotensive and diuretic actions. nih.gov

Metabolic Effects: A significant body of research points to the potential of tetrazole derivatives as agents for treating type 2 diabetes mellitus. nih.gov A wide series of 5-substituted NH-tetrazoles have been synthesized and evaluated as potential agonists for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. One particular compound showed potent glucose-lowering activity (ED₂₅ = 0.0839 mg·kg⁻¹·d⁻¹) in KKAy mice, which was 72 times more active than the established drug pioglitazone (B448) hydrochloride. This compound also demonstrated strong lipid-lowering effects and a potent agonistic activity for PPARγ with an EC₅₀ of 6.75 nM. nih.gov

Another series of tetrazol-5-yl-1,2,3,4-tetrahydroisoquinoline derivatives were studied for their PPARγ partial agonist activity in vitro on COS-1 cells. One derivative was found to be a selective PPARγ agonist and ten times more active than the drug farglitazar. nih.gov A subsequent derivative in this series, KY-903, had a PPARγ agonist potency that was 68-fold stronger than pioglitazone based on its EC₅₀ value. nih.gov

Cardiovascular Effects: Research into 1,3-benzodioxole derivatives has revealed potential cardiovascular applications. Seven derivatives were found to be effective against certain types of experimentally induced arrhythmias. One of the most active compounds, LR 529, also exhibited short-lasting hypotensive effects and a discrete anti-aggregating activity on rabbit platelets in vitro. nih.gov

The diuretic potential of tetrazole-related heterocycles has also been explored. While direct studies on this compound analogues are limited, research on related structures like 1,2,4-triazoles provides a basis for potential activity. Studies on 1,2,4-triazole-3-thiols have identified compounds with diuretic activity higher than the standard drug hydrochlorothiazide. zsmu.edu.ua

Table 3: In Vitro Cardiovascular and Metabolic Effects of Analogues

| Compound Class | Biological Effect | Key Findings | Reference |

|---|---|---|---|

| 5-substituted NH-tetrazoles | PPARγ Agonism (Metabolic) | One compound had an EC₅₀ of 6.75 nM and was 72 times more active than pioglitazone in vivo. | nih.gov |

| Tetrazol-5-yl-1,2,3,4-tetrahydroisoquinolines | PPARγ Agonism (Metabolic) | A lead compound (KY-903) was 68-fold more potent than pioglitazone (based on EC₅₀). | nih.gov |

| 1,3-Benzodioxole derivatives | Anti-arrhythmic, Hypotensive, Anti-platelet (Cardiovascular) | Compound LR 529 showed anti-arrhythmic effects and in vitro anti-platelet aggregation. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 1,3 Benzodioxol 5 Yl 1h Tetrazole Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of molecules derived from the 1-(1,3-benzodioxol-5-yl)-1H-tetrazole scaffold are significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to substantial changes in pharmacological activity.

Research into a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as agonists for the G protein-coupled receptor-35 (GPR35) demonstrated the critical role of substituents. nih.govnih.gov The introduction of a 1H-tetrazol-5-yl group to the core structure was found to significantly increase the agonistic potency. nih.govnih.gov Further SAR exploration showed that placing a bromine atom at the 5-position of the tetrazolyl-phenyl ring, combined with a 4-methoxy or a 2-fluoro-4-methoxy group on the benzamide (B126) ring, resulted in compounds with the highest potency. nih.gov Specifically, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide exhibited an EC₅₀ of 0.041 μM, marking it as a highly potent GPR35 agonist. nih.gov

In another example, studies on 1,5-diaryl substituted tetrazoles as tubulin polymerization inhibitors highlighted the impact of substituents on the aryl rings. nih.gov SAR analysis indicated that compounds featuring a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring displayed maximal activity. nih.gov The binding models for these analogues suggested that only relatively small substituents were tolerated in the meta position of the second phenyl ring. nih.gov The presence of larger groups in either the meta or para positions was predicted to cause a steric clash within the binding pocket, a finding that correlated well with the observed lower biological activity of these specific analogues. nih.gov

Similarly, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR studies on related scaffolds showed that trifluoromethyl groups on aromatic rings were well tolerated by the target enzymes at ortho and para positions. nih.gov However, these substitutions did not improve metabolic stability. nih.gov For other classes of compounds, such as 1,3-thiazole derivatives, N-methylation of an amide or amine linker was shown to have a significant, and sometimes opposite, effect on inhibitory activity, underscoring the nuanced role of small alkyl substituents. academie-sciences.fr These findings collectively emphasize that substituents exert a profound influence on the potency and selectivity of tetrazole derivatives by modulating factors like lipophilicity, electronic properties, and steric interactions with the biological target. nih.gov

Table 1: Influence of Substituents on GPR35 Agonist Potency

| Compound | Core Structure | Substituents | Potency (EC₅₀ in μM) | Reference |

|---|---|---|---|---|

| 7a | N-[2-(1H-tetrazol-5-yl)phenyl]amine | - | 29.99 | nih.gov |

| 56 | N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | R1=5-Br, R2=4-OCH₃ | 0.059 | nih.govnih.gov |

| 63 | N-[2-(1H-tetrazol-5-yl)phenyl]benzamide | R1=5-Br, R2=2-F, 4-OCH₃ | 0.041 | nih.govnih.gov |

Role of the Tetrazole Ring in Biological Activity and Target Interaction

The tetrazole ring is a crucial pharmacophore in medicinal chemistry, and its incorporation into the 1-(1,3-benzodioxol-5-yl) scaffold imparts specific properties that are vital for biological activity and target interaction. tandfonline.comresearchgate.nethilarispublisher.com One of its most significant roles is acting as a bioisostere of the carboxylic acid group. tandfonline.comhilarispublisher.comresearchgate.netresearchgate.net The tetrazole ring has a pKa value (around 4.5-4.9) similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH. d-nb.infonih.govcambridgemedchemconsulting.com This anionic character is often critical for forming key ionic interactions with positively charged residues, such as arginine, in the active site of a biological target. cambridgemedchemconsulting.com

Unlike a carboxylic acid, the tetrazole ring offers improved metabolic stability because it is resistant to many biological transformations that carboxylic acids can undergo. tandfonline.com It also enhances lipophilicity compared to its carboxylic acid counterpart, which can improve pharmacokinetic properties like bioavailability. hilarispublisher.comnih.gov The planar, aromatic, and electron-rich nature of the tetrazole ring, with its four nitrogen atoms, facilitates a variety of noncovalent interactions with biological targets. researchgate.netnih.gov It can function as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen atoms). d-nb.infonih.gov This ability to form multiple hydrogen bonds simultaneously can lead to a strong and specific binding affinity for a target protein. nih.gov

Contribution of the Benzodioxole Moiety to Pharmacological Profiles

The fused dioxole ring alters the electron distribution of the attached benzene (B151609) ring, which can modulate the binding affinity of the entire molecule to its target. chemicalbook.com The two oxygen atoms in the dioxole ring are electron-donating, which can affect the reactivity and interaction capabilities of the compound. chemicalbook.com In the context of drug design, the 1,3-benzodioxole (B145889) structure has been incorporated into compounds with a wide range of biological activities, including antitumor, antibacterial, and neuroprotective effects. chemicalbook.comnih.gov

Structure-activity relationship studies of certain anticancer agents, such as podophyllotoxin (B1678966) analogues, have demonstrated the critical importance of the benzodioxole unit. nih.gov In these studies, converting the methylenedioxy group to corresponding methoxy/hydroxy groups led to a dramatic reduction in antitumor activity, indicating that the intact benzodioxole structure is essential for the compound's efficacy. nih.gov Furthermore, the benzodioxole moiety is known to interact with metabolic enzymes, particularly cytochrome P-450. chemicalbook.com This interaction can influence the pharmacokinetic profile of the drug, either by inhibiting its metabolism and prolonging its action or by being involved in its metabolic activation. The design of novel auxin receptor agonists has also utilized the N-(benzo[d] tandfonline.comacs.orgdioxol-5-yl) scaffold, leading to compounds with potent root growth-promoting activity. frontiersin.org

Bioisosteric Replacement Strategies Involving the Tetrazole Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug-like properties while retaining desired biological activity. The tetrazole ring is itself a classic bioisostere of the carboxylic acid group. tandfonline.comresearchgate.net However, medicinal chemists also explore replacing the tetrazole ring with other acidic or similarly-propertied groups to fine-tune a molecule's characteristics.

Comparing a tetrazole-containing compound with its carboxylic acid analogue is a common starting point. In the development of dual MCL-1/BCL-xL inhibitors, researchers investigated the replacement of a key carboxylic acid with other surrogates. nih.gov They found that analogues containing acylsulfonamide and tetrazole motifs, which have comparable pKa values to the original carboxylic acid, exhibited similar or even better binding affinities for the target proteins. nih.gov This demonstrates that for certain targets, these groups are interchangeable and can be used to modulate properties like cell permeability or metabolic stability.

In other cases, replacing a different heterocycle with a tetrazole has proven beneficial. A study on compounds with anti-leukemic activity found that the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)amide scaffold led to a novel compound with significantly enhanced cytotoxic potential against cancer cell lines. researchgate.net Other potential bioisosteres for the tetrazole ring include various acidic heterocycles like 1-hydroxypyrazoles or cyclic sulfonimidamides. cambridgemedchemconsulting.com The choice of replacement depends on the specific goals of the optimization process, such as altering acidity, improving tissue permeation, or exploring different binding interactions within the target site. cambridgemedchemconsulting.com These strategies are crucial for understanding the precise role of the tetrazole scaffold and for developing lead compounds with superior pharmacological profiles.

Computational SAR/SPR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) modeling, are invaluable tools for understanding and predicting the biological activity of this compound analogues. These in silico techniques complement experimental work by providing insights into the molecular features that govern potency and selectivity.

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For example, 2D-QSAR models might reveal a linear correlation between a calculated molecular descriptor, such as the van der Waals surface area of hydrophobic atoms, and the measured pharmacological activity. nih.gov Statistically significant QSAR models have been developed for various tetrazole derivatives, allowing researchers to predict the activity of newly designed compounds before their synthesis. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like GRIND go further by identifying the crucial 3D arrangement of pharmacophoric features—such as hydrogen bond donors, acceptors, and hydrophobic groups—that are essential for activity. nih.gov These models can pinpoint the optimal distances between these features, guiding the design of more potent molecules. nih.gov

Molecular docking is another powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with its biological target. nih.gov Docking studies have been used to rationalize the experimental SAR data for tetrazole derivatives. For instance, docking simulations can show how a more active analogue fits better into the binding site of a protein, forming more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) compared to a less active analogue. nih.gov These computational analyses can also explain why certain substitutions are detrimental, for example by predicting steric clashes with the receptor, as seen with tubulin inhibitors. nih.gov Together, these modeling techniques accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and providing a deeper understanding of their mechanism of action at a molecular level.

Future Perspectives and Translational Research Avenues for 1 1,3 Benzodioxol 5 Yl 1h Tetrazole Chemistry

Design of Next-Generation 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-Based Molecules

The design of next-generation molecules based on the this compound scaffold will focus on systematic structural modifications to optimize pharmacokinetic and pharmacodynamic properties. A key approach involves detailed structure-activity relationship (SAR) studies, where modifications to both the benzodioxole and tetrazole components are correlated with biological activity.

Key strategies for derivatization include:

Substitution on the Benzodioxole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the aromatic portion of the benzodioxole ring can modulate electronic properties, lipophilicity, and steric profile. This can lead to enhanced binding affinity for biological targets and improved absorption, distribution, metabolism, and excretion (ADME) characteristics.

Modification of the Linker: While the parent compound has a direct link between the rings, introducing flexible or rigid linkers (e.g., methylene (B1212753), carbonyl, amide groups) between the benzodioxole and tetrazole moieties can alter the molecule's conformation. This allows for optimal orientation within a target's binding site.

Bioisosteric Replacement: Although the tetrazole ring itself is a bioisostere, other parts of the molecule can be modified. For instance, the dioxole bridge could be altered to explore its impact on metabolic stability, particularly its susceptibility to cytochrome P450-mediated cleavage.

These design strategies aim to create a library of analogs with diverse physicochemical properties for comprehensive biological screening.

| Modification Strategy | Structural Change Example | Potential Therapeutic Improvement |

|---|---|---|

| Aromatic Substitution | Addition of a fluorine or chlorine atom to the benzodioxole ring | Enhanced binding affinity, improved metabolic stability |

| Side-Chain Extension | Introduction of an alkyl or ether chain on the benzodioxole ring | Increased lipophilicity, potential for new target interactions |

| Conformational Restriction | Introducing a rigid linker between the two ring systems | Increased receptor selectivity and potency |

| Solubility Enhancement | Incorporation of polar functional groups (e.g., -OH, -NH2) | Improved aqueous solubility and bioavailability |

Exploration of Novel Biological Targets and Therapeutic Applications

The tetrazole moiety is a privileged scaffold present in numerous FDA-approved drugs with a wide array of biological activities, including antihypertensive, antibacterial, and anticancer effects. beilstein-journals.orgresearchgate.net Consequently, derivatives of this compound are promising candidates for investigation across multiple therapeutic areas.

Potential therapeutic applications to be explored include:

Antimicrobial Agents: Tetrazole derivatives have shown activity against various bacterial strains. nih.gov Future research could explore the inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, by novel analogs of the lead compound. nih.gov

Anticancer Therapeutics: Many heterocyclic compounds are investigated for their anticancer properties. researchgate.netnih.gov Research could focus on evaluating the cytotoxicity of new derivatives against various cancer cell lines and identifying their molecular targets, such as specific kinases or signaling pathways involved in tumor progression.